Isononyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyloctyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-10(2)8-6-4-5-7-9-13-11(3)12/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSJTXAZFHYHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Record name | ISONONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041577 | |
| Record name | Acetic acid, isononyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isononyl acetate appears as a clear colorless liquid with a sweet ester odor. Less dense than water. Vapors heavier than air. Eye contact may cause irritation. Frequent or prolonged skin contact may cause irritation and dermatitis. Vapors irritate the eyes and respiratory tract and may cause headaches and dizziness. Vapors are anesthetic and may have other central nervous system effects. Vapors may also cause liver and kidney disorder. Ingestion of the liquid into the respiratory system may cause bronchopneumonia or pulmonary edema. | |
| Record name | ISONONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
40379-24-6 | |
| Record name | ISONONYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/22177 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, isononyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040379246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, isononyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, isononyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISONONYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Z59LRU9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Isononyl Acetate
Conventional Chemical Synthesis Approaches
Isononyl acetate (B1210297), a significant fragrance and flavor compound, is primarily synthesized through conventional chemical methods. The most prevalent of these is the direct esterification of isononyl alcohol with acetic acid. This section delves into the specifics of these synthetic routes, the catalysts that drive them, and the optimization of reaction conditions.
Direct Esterification Reactions
Reaction: Isononyl Alcohol + Acetic Acid ⇌ Isononyl Acetate + Water
To enhance the reaction yield, the equilibrium can be shifted towards the product side. This is often achieved by using an excess of one of the reactants, typically the less expensive one, which in this case is acetic acid. thermofisher.com Another strategy to improve the yield is the removal of water as it is formed. ripublication.com In some variations of the synthesis, acetic anhydride (B1165640) or chloroacetic acid may be used in place of acetic acid to achieve a higher conversion to the final product. scentree.co
The reaction is typically carried out by refluxing the mixture of reactants and the catalyst. thermofisher.comlibretexts.org Following the reaction, the mixture is cooled and subjected to a series of purification steps. This usually involves washing the crude product with water to remove any unreacted alcohol and acid, followed by neutralization with a weak base like sodium bicarbonate solution to eliminate any remaining acid. thermofisher.comlibretexts.org Finally, the this compound is purified by distillation to obtain a clear, colorless liquid with a characteristic sweet, fruity odor. thermofisher.comnih.govlibretexts.org
Catalytic Systems in Chemical Synthesis
Catalysts are crucial in the esterification process as they significantly increase the reaction rate. Various types of acid catalysts are employed in the industrial synthesis of this compound.
Concentrated mineral acids, such as sulfuric acid (H₂SO₄), are commonly used as homogeneous catalysts in the esterification of alcohols. thermofisher.comlibretexts.orgnih.gov The mechanism involves the protonation of the carbonyl oxygen of the acetic acid by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the isononyl alcohol. thermofisher.comlibretexts.org While effective, the use of strong mineral acids presents challenges such as equipment corrosion, environmental concerns due to the need for neutralization of the acidic catalyst, and difficulties in separating the catalyst from the product. nih.govgoogle.com
To overcome the drawbacks of homogeneous catalysts, solid acid catalysts, particularly ion-exchange resins, have gained prominence. nih.govgoogle.com These are polymeric materials containing acidic functional groups, such as sulfonic acid (-SO₃H) groups, which can effectively catalyze esterification reactions. scirp.org
Ion-exchange resins offer several advantages, including ease of separation from the reaction mixture, reduced corrosion, and the potential for catalyst reuse, making the process more environmentally friendly and economical. nih.govgoogle.comscirp.org Examples of commercially available ion-exchange resins used in esterification include Amberlyst and Dowex resins. scirp.orgaiche.org The catalytic activity of these resins is influenced by factors such as their acidity, pore size, and surface area. nih.gov For instance, macroporous resins with a larger surface area and higher acid site density generally exhibit higher catalytic activity. nih.govscirp.org The temperature limit for most ion-exchange resins is typically around 120°C, although some specialized resins can withstand higher temperatures. ripublication.com
Table 1: Comparison of Common Ion Exchange Resins Used in Esterification
| Resin Type | Functional Group | Matrix | Porosity | Max. Operating Temp. |
| Amberlyst 15 | Sulfonic Acid | Styrene-Divinylbenzene | Macroporous | ~120 °C |
| Dowex 50WX8 | Sulfonic Acid | Styrene-Divinylbenzene | Gel | Not specified |
| Amberlyst 36 | Sulfonic Acid | Styrene-Divinylbenzene | Macroporous | ~120-140 °C |
| Nafion | Perfluorinated Sulfonic Acid | Polytetrafluoroethylene | Microporous | ~200 °C |
This table provides a general overview. Specific properties may vary depending on the exact product grade.
Lewis acids are another class of catalysts used in organic synthesis, including esterification. wikipedia.org These catalysts function as electron pair acceptors, activating the carbonyl group of the carboxylic acid towards nucleophilic attack. wikipedia.orgyoutube.com Common Lewis acid catalysts are based on metals such as aluminum, boron, tin, and titanium. wikipedia.orgnih.gov For instance, compounds like aluminum chloride (AlCl₃) and tin chloride (SnCl₄) can be employed. wikipedia.orgresearchgate.net
The mechanism of Lewis acid catalysis involves the coordination of the Lewis acid to the carbonyl oxygen of the acetic acid. This coordination withdraws electron density from the carbonyl carbon, enhancing its electrophilicity and facilitating the attack by the alcohol. wikipedia.org Chiral Lewis acid catalysts have also been developed to achieve asymmetric synthesis, which is particularly important in the production of specific stereoisomers of a compound. wikipedia.org While effective, some Lewis acids can be sensitive to moisture and may require anhydrous reaction conditions. acs.org
Reactant Selection and Stoichiometric Optimization
The selection and ratio of reactants are critical for maximizing the yield and efficiency of this compound synthesis. The primary reactants are isononyl alcohol and an acylating agent, which is typically acetic acid. scentree.co As previously mentioned, acetic anhydride can be a more reactive alternative to acetic acid, leading to higher yields. scentree.colibretexts.org
Stoichiometric optimization is a key aspect of process control. According to Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the formation of the ester. thermofisher.com In the synthesis of this compound, acetic acid is generally the less expensive reactant and is therefore used in excess. thermofisher.com The optimal molar ratio of alcohol to acid can vary depending on the specific catalyst and reaction conditions. For example, in some optimized processes for similar esters, alcohol-to-acid molar ratios have been explored in ranges from 1:1 to 1:15 to maximize conversion. nih.govscirp.org
Table 2: Factors Influencing Reactant Optimization in Esterification
| Parameter | Influence on Reaction | Typical Optimization Strategy |
| Molar Ratio (Alcohol:Acid) | Affects equilibrium position and reaction rate. | Use an excess of the less expensive reactant (usually the acid). thermofisher.com |
| Reactant Purity | Impurities can lead to side reactions and lower yields. | Use high-purity reactants. |
| Acylating Agent | Reactivity influences reaction rate and yield. | Acetic anhydride is more reactive than acetic acid. scentree.colibretexts.org |
| Water Removal | Shifts the equilibrium towards product formation. | Use of a Dean-Stark apparatus or other water removal techniques. ripublication.com |
By carefully selecting the reactants, catalyst, and optimizing the stoichiometric ratios and reaction conditions, the synthesis of this compound can be carried out efficiently and economically on an industrial scale.
Enzymatic Synthesis of this compound: Biocatalytic Approaches
The enzymatic synthesis of this compound represents a green and highly selective alternative to traditional chemical methods. This biocatalytic approach typically involves the esterification of isononyl alcohol with an acyl donor, such as acetic acid or its derivatives, catalyzed by a class of enzymes known as lipases. These enzymes offer the advantages of operating under mild reaction conditions, high specificity, and reduced byproduct formation, making them ideal for the production of high-purity flavor and fragrance compounds.
Process Intensification and Green Chemistry in Enzymatic Synthesis
Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements in chemical manufacturing and processing. researchgate.net In the context of the enzymatic synthesis of this compound, these strategies aim to enhance reaction rates, improve product yields, reduce reaction times, and lower energy consumption. researchgate.net These goals are closely aligned with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com By employing biocatalysts like enzymes, the synthesis already adheres to green principles by operating under mild conditions and offering high selectivity. nih.gov Process intensification tools, such as the use of novel solvents and alternative energy sources, further push the synthesis towards more sustainable and efficient industrial applications. researchgate.netrevistadechimie.ro
Solvent Engineering Strategies
The reaction medium plays a crucial role in enzymatic catalysis, influencing enzyme activity, stability, and substrate solubility. researchgate.net Solvent engineering involves selecting or designing solvents to optimize the reaction environment. While many enzymatic esterifications can be performed in solvent-free systems, the use of non-conventional solvents is a key strategy for process intensification, particularly when dealing with issues of substrate solubility or product inhibition. nih.govscirp.org
Utilization of Organic Solvents and Supercritical Fluids
The enzymatic synthesis of esters is often performed in organic solvents to overcome the low aqueous solubility of non-polar substrates. nih.gov Solvents with high log P values (hydrophobicity) generally support high enzyme activity. nih.gov However, environmental concerns over volatile organic compounds (VOCs) have driven research towards greener alternatives. nih.gov
Supercritical fluids (SCFs), most notably supercritical carbon dioxide (sc-CO₂), have emerged as a promising green alternative to conventional organic solvents. capes.gov.brmdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. mdpi.com Supercritical CO₂ is non-toxic, non-flammable, inexpensive, and has a low critical temperature (31.1 °C), making it suitable for reactions with thermosensitive enzymes. semanticscholar.org Its liquid-like density allows it to dissolve substrates, while its gas-like viscosity and diffusivity facilitate high mass transfer rates. semanticscholar.org Furthermore, the solvent properties of sc-CO₂ can be fine-tuned by adjusting temperature and pressure. semanticscholar.org A significant advantage is the ease of product separation; after the reaction, the pressure can be released, causing the CO₂ to return to its gaseous state, leaving a solvent-free product. nih.gov SCFs can be used as the primary solvent or as an anti-solvent to precipitate the product from a liquid solution. mdpi.comnih.gov
Application of Ionic Liquids and Deep Eutectic Solvents
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of non-conventional solvents that have gained attention as green reaction media. researchgate.netmdpi.com Ionic liquids are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds. researchgate.netresearchgate.net These properties make them attractive for biocatalytic processes, as they can enhance enzyme stability and, in some cases, activity and stereoselectivity compared to conventional solvents. researchgate.net
Deep eutectic solvents (DESs) are mixtures of solid compounds, typically a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), which form a liquid at a temperature much lower than their individual melting points. youtube.comnih.gov Like ILs, DESs have very low volatility and can be designed from natural, non-toxic components, making them a highly sustainable solvent option. nih.gov Their ability to form strong hydrogen bonds allows them to dissolve various organic and inorganic substances. nih.gov Both ILs and DESs offer a tunable solvent environment that can be optimized for specific enzymatic reactions, presenting a viable strategy for intensifying the synthesis of flavor esters like this compound. researchgate.netnih.gov
Unconventional Energy Input Techniques
To accelerate reaction rates and improve the efficiency of enzymatic esterification, unconventional energy sources like microwave and ultrasound irradiation are employed as process intensification tools. researchgate.netrevistadechimie.ro These techniques can significantly reduce reaction times and enhance product conversion compared to conventional heating methods. researchgate.net
Microwave irradiation accelerates reactions by directly interacting with polar molecules in the reaction mixture, causing rapid, uniform heating through friction and collisions. researchgate.net Lipases, being polar proteins, possess a significant dipole moment, making them responsive to microwave energy. researchgate.net This can lead to an increase in enzyme activity and a higher reaction rate. Studies have demonstrated that microwave-assisted synthesis of acetate esters can increase the ester concentration and reduce reaction time compared to conventional methods. researchgate.net
Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microbubbles in the liquid medium. This process generates localized high pressures and temperatures, creating intense micro-mixing that enhances mass transfer between the substrates and the immobilized enzyme. researchgate.net This improved contact overcomes diffusion limitations, leading to a significant increase in the reaction rate. Care must be taken to control the energy input, as excessive ultrasound power can lead to enzyme inactivation. researchgate.net When optimized, ultrasound-assisted esterification has been shown to produce higher concentrations of esters in shorter times than conventional heating. researchgate.net
Table 3: Comparison of Energy Input Techniques for Ester Synthesis
| Technique | Mechanism of Action | Advantages | Disadvantages | Source |
| Conventional Heating | Conductive heat transfer from an external source to the reaction vessel. | Simple setup, well-established. | Slow heating, potential for temperature gradients, less energy efficient. | researchgate.net |
| Microwave Irradiation | Direct interaction with polar molecules, causing rapid and uniform heating via dipole rotation. | Rapid reaction rates, reduced reaction time, improved yields, energy efficient. | Requires specialized equipment, potential for localized overheating if not controlled. | researchgate.netresearchgate.net |
| Ultrasound Irradiation (Sonication) | Acoustic cavitation enhances mass transfer and micro-mixing, breaking down diffusion barriers. | Increased reaction rates, shorter reaction times, can operate at lower temperatures. | High energy input can cause enzyme denaturation, requires specific equipment. | researchgate.netresearchgate.net |
Microwave-Assisted Biocatalysis
Microwave irradiation has emerged as an effective heating technology for intensifying enzymatic reactions. repec.org Unlike conventional heating, microwaves can directly interact with molecules that possess high dipole moments, such as enzymes. This interaction can disturb the polar hydrogen bonds within the protein structure, potentially leading to conformational changes in the active sites that increase enzymatic activity. researchgate.net This technology can facilitate more efficient interaction between the substrate and the enzyme's active site and promote faster product release. researchgate.net
In studies on analogous short-chain esters, the use of microwave assistance has been shown to significantly shorten reaction times and improve yields. For the synthesis of geranyl acetoacetate, another flavor ester, microwave heating allowed for the optimization of reaction conditions, including temperature, enzyme amount, and substrate molar ratio, to maximize conversion in as little as 30 minutes. repec.org Research on isoamyl acetate synthesis also shows that temperature influences the concentration of the ester obtained through microwave-assisted esterification. researchgate.net However, there is an optimal temperature, beyond which the enzyme may begin to deactivate, leading to a decrease in ester concentration. researchgate.net
Table 1: Effect of Temperature on Microwave-Assisted Isoamyl Acetate Synthesis Illustrative data based on analogous ester synthesis.
| Temperature (°C) | Reaction Time (min) | Ester Concentration (mg/g mixture) |
|---|---|---|
| 30 | 60 | Lower |
| 40 | 60 | Moderate |
| 50 | 60 | Higher |
| 60 | 60 | Decreased (due to potential enzyme deactivation) |
This table is generated for illustrative purposes based on findings reported for isoamyl acetate synthesis. researchgate.net
Ultrasound-Assisted Biocatalysis
Ultrasound technology offers another non-radiant energy source to enhance biocatalytic processes. researchgate.net The application of ultrasound (typically 20 kHz to 5 MHz) in a liquid medium generates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This phenomenon creates localized hotspots of intense pressure and temperature, which enhances mass transfer of substrates to the catalyst surface and can increase the bonding probability between the substrate and the enzyme. mdpi.com
For the enzymatic synthesis of isoamyl acetate, ultrasound-assisted processes have yielded higher concentrations compared to conventional heating methods. researchgate.net In one study, an isoamyl acetate concentration of 478 mg/g of mixture was achieved in one hour using ultrasound, compared to 387 mg/g of mixture with conventional heating under similar conditions. researchgate.net The efficiency of ultrasound assistance is dependent on parameters such as power, amplitude, and duty cycle (the on/off periods of sonication). For isoamyl acetate synthesis, optimal conditions were found to be a temperature of 50°C, with sonication applied continuously for a short duration (20 minutes) at a specific power and amplitude. nih.gov
Ultrasound can be particularly effective in overcoming mass-transfer limitations, a common challenge with immobilized enzymes. nih.gov This makes it a promising technique for developing faster and cleaner enzymatic esterification processes. nih.gov
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Isoamyl Acetate Synthesis
| Method | Reaction Time (h) | Enzyme Loading (g/L) | Temperature (°C) | Ester Concentration (mg/g mixture) |
|---|---|---|---|---|
| Conventional Heating | 1 | 25 | 50 | 387 |
| Ultrasound-Assisted | 1 | 25 | 50 | 478 |
Data sourced from a study on the enzymatic synthesis of isoamyl acetate. researchgate.net
Solvent-Free Enzymatic Systems
Conducting enzymatic reactions in solvent-free systems (SFS) offers significant environmental and economic advantages. These systems feature lower costs, higher substrate concentrations, and greater volumetric productivity. project-incite.eu By eliminating organic solvents, the process becomes greener, and product recovery is simplified, which is particularly desirable in the food and fragrance industries. scirp.org
The enzymatic synthesis of various flavor esters, including isoamyl acetate, neryl acetate, and octyl acetate, has been successfully demonstrated in solvent-free conditions. scirp.orgnih.gov In the case of isoamyl acetate production using Candida antarctica Lipase-B (CALB) as the catalyst, a study was conducted to optimize reaction parameters in a solvent-free reaction between acetic anhydride and isoamyl alcohol. scentree.coresearchgate.net The research found that optimal yield could be achieved at a reaction temperature of 30°C, with a specific acid/alcohol molar ratio and enzyme loading. scentree.coresearchgate.net Similarly, the solvent-free synthesis of neryl acetate was optimized, achieving a 91.6% conversion of nerol (B1678202) within two hours under optimized conditions. scirp.org These examples highlight the viability and efficiency of SFS for producing high-purity flavor esters.
Optimization of Reaction Parameters in Biocatalysis
The efficiency and economic viability of biocatalytic processes for ester synthesis are highly dependent on the careful optimization of several key reaction parameters. nih.gov These include temperature, enzyme loading, and the molar ratio of the substrates.
Temperature Profiles and Enzyme Stability
Temperature is a critical parameter in biocatalysis as it influences both the reaction rate and the stability of the enzyme. nih.gov Generally, increasing the temperature will increase the reaction rate up to an optimal point. researchgate.netresearchgate.net Beyond this temperature, the enzyme's structural integrity can be compromised, leading to denaturation and a rapid loss of catalytic activity. researchgate.net
For instance, in the gas-phase synthesis of (R)-1-phenylethanol, increasing the temperature from 25°C to 50°C resulted in higher reaction rates. nih.gov However, a further increase to 60°C could negatively impact enzyme stability. nih.gov A study on isoamyl acetate production found an optimal temperature of 43.2°C when using Novozym 435. researchgate.net In continuous reactor systems, enzyme deactivation caused by the combined effect of high temperature (>70°C) and certain substrate ratios has been observed, highlighting the need to find a balance that maximizes both activity and long-term stability. nih.gov The addition of stabilizers, such as sucrose, has been shown to dramatically increase the half-life of enzymes, making continuous operation at higher temperatures more feasible. nih.govnih.gov
Enzyme Loading and Activity Quantification
However, there is often a critical enzyme concentration beyond which further addition does not significantly increase the yield, or the increase is not economically justified. nih.gov For the synthesis of isoamyl acetate, a critical enzyme concentration of 3 g/L was identified for a specific substrate concentration. nih.gov In another study optimizing isoamyl acetate production in a solvent-free system, the optimal enzyme loading was determined to be 4.14% (w/w). scentree.coresearchgate.net Therefore, optimizing enzyme loading is crucial for maximizing productivity while minimizing costs associated with the biocatalyst. researchgate.net
Table 3: Effect of Enzyme Loading on Isoamyl Acetate Synthesis Illustrative data based on analogous ester synthesis.
| Enzyme Loading (% w/w) | Reaction Time (h) | Acid/Alcohol Molar Ratio | Temperature (°C) | Esterification Yield |
|---|---|---|---|---|
| 4 | 5.27 | 0.52 | 43.2 | Lower |
| 8.15 | 5.27 | 0.52 | 43.2 | Optimal (3.5 mmol/g) |
| 12 | 5.27 | 0.52 | 43.2 | Higher (but potentially not cost-effective) |
This table is generated for illustrative purposes based on findings reported for isoamyl acetate synthesis. researchgate.net
Substrate Concentration Effects and Molar Ratios
The concentration of substrates (alcohol and acyl donor) and their molar ratio significantly affect the equilibrium and rate of the esterification reaction. nih.gov An excess of one substrate, typically the alcohol, is often used to shift the reaction equilibrium towards the formation of the ester product. nih.gov For the enzymatic synthesis of isoamyl acetate, using an excess of isoamyl alcohol resulted in higher conversions in a shorter duration. nih.gov
However, very high concentrations of one or both substrates can lead to enzyme inhibition. nih.gov An increase in the concentration of the acid substrate, in particular, has been shown to decrease conversion rates, possibly due to its effect on the pH of the enzyme's microenvironment. nih.gov Studies on isoamyl acetate synthesis have identified the acid/alcohol molar ratio as a highly effective parameter for optimization. researchgate.net In one solvent-free system, the optimal acid-to-alcohol molar ratio was found to be 0.10, while another study reported an optimal ratio of 0.52 for maximum esterification. researchgate.netscentree.coresearchgate.net This demonstrates that the ideal molar ratio is highly dependent on the specific reaction system, including the choice of enzyme and whether a solvent is used.
Environmental Fate, Degradation, and Ecotoxicological Implications of Isononyl Acetate
Biodegradation Pathways in Aquatic and Terrestrial Environments
The biodegradation of isononyl acetate (B1210297) is presumed to follow pathways established for other aliphatic esters, initiating with hydrolysis and proceeding to the catabolism of its constituent alcohol and acid.
The initial and rate-limiting step in the biodegradation of isononyl acetate is the enzymatic hydrolysis of its ester bond. This reaction is catalyzed by a broad range of non-specific carboxyl esterases (EC 3.1.1.x) that are widely distributed among microorganisms in both aquatic and terrestrial environments. oup.comresearchgate.net These enzymes catalyze the cleavage of the ester linkage to yield isononyl alcohol and acetic acid. scentjourner.com
While specific esterases responsible for the degradation of this compound have not been definitively identified in the literature, the structural similarity to other long-chain alkyl acetates suggests that various microbial lipases and esterases would be capable of this transformation. oup.comnih.gov Studies on the biodegradation of other esters, such as linalyl acetate and vinyl acetate, have demonstrated the involvement of bacteria like Pseudomonas incognita and a variety of soil and sewage microorganisms. researchgate.netfreeyourself.com Fungi, such as Aspergillus fumigatus, have also been shown to degrade cellulose (B213188) acetate, indicating the broad capability of microbial esterases. hud.ac.uk The efficiency of these enzymes can be influenced by the branching of the alkyl chain, which may present steric hindrance compared to linear esters. hud.ac.uk
Table 1: General Microbial Enzymes Involved in Ester Degradation
| Enzyme Class | EC Number | General Function |
| Carboxyl Esterases | 3.1.1.x | Hydrolysis of ester bonds |
| Lipases | 3.1.1.3 | Hydrolysis of triglycerides (can also act on other esters) |
Hydrolysis is the critical first step in the environmental degradation of this compound. scentjourner.com This reaction can occur both abiotically and biotically. Abiotic hydrolysis in water is generally a slow process for long-chain alkyl esters under neutral pH conditions. oup.com However, the rate is significantly accelerated by the presence of microbial esterases. oup.comnih.gov
The enzymatic hydrolysis mechanism of esters is well-understood. It typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site of the esterase. oup.com The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent release of the alcohol moiety (isononyl alcohol) and the formation of an acyl-enzyme intermediate is followed by the hydrolysis of this intermediate to release the carboxylic acid (acetic acid) and regenerate the free enzyme. oup.com
Following hydrolysis, the resulting products, isononyl alcohol and acetic acid, are further metabolized by microorganisms through separate catabolic pathways.
Catabolism of Acetic Acid: Acetic acid is a simple organic acid that is readily metabolized by a wide variety of microorganisms. youtube.comwikipedia.orgnih.gov Acetic acid bacteria (AAB), such as those from the genera Acetobacter and Gluconobacter, are well-known for their ability to oxidize ethanol (B145695) to acetic acid, but they can also further metabolize acetate. encyclopedia.pubencyclopedia.pub In most aerobic microorganisms, acetate is activated to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for complete oxidation to carbon dioxide and water, generating energy for the cell. encyclopedia.pub
Catabolism of Isononyl Alcohol: The catabolism of isononyl alcohol, a branched nine-carbon primary alcohol, is expected to proceed via oxidation pathways common for long-chain alcohols. nih.govnih.gov This typically involves the sequential oxidation of the alcohol to the corresponding aldehyde and then to the carboxylic acid by alcohol and aldehyde dehydrogenases, respectively. nih.gov The resulting branched-chain carboxylic acid would then likely undergo β-oxidation, a process that sequentially shortens the carbon chain. While the β-ketoadipate pathway is a key catabolic route for aromatic compounds, the degradation of aliphatic compounds like isononyl alcohol primarily relies on pathways like β-oxidation. nih.gov The branched nature of isononyl alcohol may lead to the formation of intermediates that require specific isomerases or other enzymes for their complete degradation. icdst.org
Environmental Persistence and Bioaccumulation Potential
There is limited direct experimental data on the environmental persistence of this compound. However, information on analogous long-chain alcohols suggests that they are readily biodegradable. nih.govnih.gov One source qualitatively describes the environmental degradability of a related compound, neononyl acetate, as "not very good," but quantitative data such as environmental half-life are not provided. oup.com
The bioaccumulation potential of a substance can be estimated from its octanol-water partition coefficient (log P or log Kow). For this compound, a log P value of 4.1 has been reported. mdpi.com This value suggests a potential for bioaccumulation in aquatic organisms, as substances with a log P greater than 3 are generally considered to have a tendency to bioaccumulate. researchgate.net
The bioconcentration factor (BCF) is a more direct measure of a chemical's potential to accumulate in an organism from water. Experimentally determined BCF values for this compound are not available in the reviewed literature. However, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate BCF based on the chemical structure and properties like log P. researchgate.netnih.govaftonchemical.comnih.gov These models are valuable tools for predicting the bioaccumulation potential in the absence of experimental data. Regulatory frameworks often use BCF thresholds to classify the bioaccumulative properties of chemicals. researchgate.net
Table 2: Physicochemical Properties and Bioaccumulation Indicators for this compound
| Property | Value | Implication |
| Molecular Formula | C₁₁H₂₂O₂ | - |
| Molecular Weight | 186.29 g/mol | - |
| Log P (Octanol-Water Partition Coefficient) | 4.1 | Potential for bioaccumulation |
| Bioconcentration Factor (BCF) | No experimental data available | Estimated to have some bioaccumulation potential based on Log P |
| Environmental Half-Life | No experimental data available | Expected to be biodegradable based on structural analogues |
Monitoring Data and Field Studies on Environmental Distribution
Ecotoxicological Assessment Methodologies
The ecotoxicological assessment of chemical substances like this compound involves a tiered approach to evaluate potential adverse effects on aquatic and terrestrial organisms. ctpa.org.ukchemycal.com This assessment combines experimental data with predictive models.
Standard ecotoxicity tests are conducted on representative species from different trophic levels, including algae (or other aquatic plants), invertebrates (e.g., Daphnia magna), and fish. nih.govnih.gov These tests determine acute toxicity (e.g., LC50 - lethal concentration for 50% of the test population) and chronic toxicity (e.g., NOEC - no-observed-effect-concentration).
For this compound, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data indicates that it is considered "Toxic to aquatic life with long lasting effects" (H411). nih.gov This classification suggests that the substance has the potential to cause harm to aquatic ecosystems.
Studies on long-chain aliphatic alcohols and esters provide insights into the likely ecotoxicological profile of this compound. The aquatic toxicity of these substances is often related to their water solubility, which decreases with increasing alkyl chain length. oup.comnih.gov For higher molecular weight esters, the toxicity may be limited by their low solubility in water, making it difficult to achieve concentrations that cause adverse effects. oup.com
Toxicological Mechanisms and Safety Assessment of Isononyl Acetate
Cellular and Molecular Mechanisms of Toxicity
The interaction of isononyl acetate (B1210297) with cellular and molecular pathways is a key aspect of its toxicological assessment. These interactions can lead to a range of biological responses, from adaptive changes to adverse effects on various organ systems.
Enzyme Induction Properties and Hepatic Responses
The liver is a primary site for the metabolism of foreign compounds (xenobiotics), a process often involving a family of enzymes known as cytochrome P450 (CYP). nih.gov Exposure to certain xenobiotics can lead to an increase in the activity of these enzymes, a phenomenon known as enzyme induction. This is generally considered an adaptive response by the liver to enhance the clearance of the substance from the body. nih.gov
Inflammatory Responses Associated with Exposure
Inflammation is a complex biological response to harmful stimuli. While some acetate-containing compounds have been shown to possess anti-inflammatory properties, the specific inflammatory response to isononyl acetate is not well-documented. nih.gov General principles of toxicology suggest that tissue injury can trigger the release of inflammatory mediators. nih.gov However, studies detailing the specific inflammatory cytokines or signaling pathways modulated by this compound are lacking. Research on acetate, in general, has shown that it can modulate inflammatory signaling, suggesting that the acetate moiety could have an influence on inflammatory processes. nih.gov
Effects on Organ Systems (e.g., Liver, Kidney, Thyroid, Testis)
General safety data for this compound indicates that its vapors may have the potential to cause liver and kidney disorders. nih.gov However, detailed mechanistic studies or comprehensive reports on the specific effects on the liver, kidney, thyroid, and testis are not available in the reviewed literature. Toxicological assessments of other chemicals have shown that the liver and kidneys, being primary sites of metabolism and excretion, are often target organs for toxicity. Effects on the thyroid and testis are also important considerations in a full toxicological profile, but specific data for this compound is wanting.
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, which can potentially lead to mutations and cancer. A standard initial screening for mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. nih.gov
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. As part of this assessment, this compound was tested for mutagenicity in the Ames test using Salmonella typhimurium and Escherichia coli strains. nih.gov The results of these studies are crucial for determining the genotoxic potential of the compound. While the specific outcomes of these tests are not detailed in the publicly available abstracts, the inclusion of these tests in the safety assessment indicates a thorough evaluation process. A negative result in these assays would suggest that this compound is not mutagenic under the tested conditions.
Table 1: Genotoxicity Test for this compound
| Test System | Organism | Endpoint | Result |
|---|
Dermal and Ocular Irritation Mechanisms
As a fragrance ingredient, the potential for this compound to cause skin and eye irritation is a critical safety consideration. General safety information indicates that this compound may cause eye and skin irritation upon contact. nih.gov
The mechanisms of dermal and ocular irritation often involve the disruption of cellular membranes and the release of inflammatory mediators. For the skin, this can lead to redness, swelling, and inflammation. In the eye, irritants can cause conjunctivitis, corneal opacity, and other adverse effects. In vitro methods, such as the Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) and reconstructed human cornea-like epithelium models, are used to assess ocular irritation potential by measuring tissue damage and inflammatory responses. researchgate.netnih.govoecd.org The specific mechanisms by which this compound may cause irritation, such as its interaction with cellular lipids and proteins, have not been detailed in the available literature.
Sensitization Potential and Immune Responses
Skin sensitization is an allergic reaction that develops after repeated exposure to a substance. For fragrance ingredients, the potential to induce skin sensitization is a key area of safety assessment. The Human Repeated Insult Patch Test (HRIPT) is a method used to evaluate the skin sensitization potential of a substance in human volunteers. nih.goveurofinsus.comresearchgate.neteurofins.com
This compound is used in fragrances, and as such, its sensitization potential would have been evaluated. thegoodscentscompany.com The RIFM safety assessment would likely include an evaluation of skin sensitization. A negative result in a well-conducted HRIPT would indicate a low risk of skin sensitization under the conditions of the test. However, the specific results of such tests for this compound are not publicly available. The immune response in sensitization involves the activation of T-lymphocytes and the release of cytokines, leading to an inflammatory reaction upon subsequent exposure to the allergen.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetate |
| Pregnane (B1235032) X receptor (PXR) |
| Constitutive androstane (B1237026) receptor (CAR) |
Risk Characterization and Human Health Impact Assessment
Risk characterization is the process of estimating the incidence and severity of adverse effects likely to occur in a human population or environmental compartment due to exposure to a substance. It integrates the hazard identification, dose-response assessment, and exposure assessment to provide a comprehensive picture of the potential risk.
For this compound, a comprehensive, publicly available risk assessment focusing specifically on endocrine disruption is not available. However, general human health risk assessments have been conducted by various regulatory and scientific bodies.
The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated this compound and concluded that it is unlikely to require further regulation to manage risks to human health. nih.gov This suggests that under current use patterns, the exposure to this compound is not expected to cause adverse health effects.
In the United States, the Environmental Protection Agency (EPA) has information on this compound under the Toxic Substances Control Act (TSCA), but a detailed public risk evaluation under the amended TSCA has not been completed. nih.gov
The primary routes of human exposure to this compound are through the skin and inhalation, particularly from its use as a fragrance ingredient in cosmetics, cleaning products, and air fresheners. atamanchemicals.comacme-hardesty.com Ingestion is a less common route of exposure.
The acute toxicity of this compound is considered to be low. atamanchemicals.com It may cause skin and eye irritation upon direct contact. nih.govoecd.org Inhalation of vapors may lead to respiratory tract irritation, headaches, and dizziness. nih.govoecd.org
Based on the available toxicological data, this compound is not classified as a carcinogen, mutagen, or reproductive toxicant by major regulatory agencies. nih.gov However, it is important to reiterate the lack of specific studies on its endocrine-disrupting potential.
The table below provides a summary of the toxicological data for this compound.
| Endpoint | Result | Reference |
| Acute Oral Toxicity | No data available | nih.gov |
| Acute Dermal Toxicity | No data available | nih.gov |
| Acute Inhalation Toxicity | No data available | nih.gov |
| Skin Corrosion/Irritation | May cause skin irritation | nih.govoecd.org |
| Serious Eye Damage/Irritation | May cause eye irritation | nih.govoecd.org |
| Respiratory or Skin Sensitization | No data available | nih.gov |
| Germ Cell Mutagenicity | No data available | nih.gov |
| Carcinogenicity | No data available | nih.gov |
| Reproductive Toxicity | No data available | nih.gov |
Advanced Analytical Methodologies for Isononyl Acetate Research
Chromatographic Techniques for Separation and Quantification
Chromatography is fundamental in the analysis of isononyl acetate (B1210297), providing the means to isolate the compound from a sample matrix for accurate measurement. Gas chromatography is particularly well-suited for this volatile ester.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used technique for quantifying volatile organic compounds like isononyl acetate. ufl.eduscioninstruments.com The methodology involves injecting a vaporized sample into a capillary column, where individual components are separated based on their boiling points and interactions with the column's stationary phase. ufl.edu As each component elutes from the column, it is combusted in a hydrogen-air flame. scioninstruments.com This combustion produces ions, generating an electrical current that is measured by the detector. The signal's intensity is directly proportional to the amount of carbon atoms in the analyte, allowing for precise quantification. scioninstruments.com
For quantitative analysis, a calibration curve is typically established using standards of known concentration. scioninstruments.com Alternatively, internal standards and relative response factors (RRFs), which can be determined based on combustion enthalpies, are used for accurate quantification, especially in complex mixtures. researchgate.net
Table 1: Typical GC-FID Parameters for this compound Analysis
| Parameter | Value/Description | Purpose |
| Column | SH-Rtx-Wax (or similar polar capillary column), 30 m x 0.25 mm, 0.25 µm film thickness | Separates compounds based on polarity and boiling point. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID) | Detects and quantifies organic analytes. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
| Oven Program | Initial 50°C, ramp to 230°C at 10°C/min | Provides thermal gradient for efficient separation of components. |
| Injection Mode | Split (e.g., 25:1 ratio) | Introduces a small, representative portion of the sample onto the column. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it a definitive tool for both qualitative and quantitative analysis of this compound. imist.ma The GC component separates the chemical mixture, and the eluting compounds are then introduced into the mass spectrometer. imist.mayoutube.com In the MS, molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. youtube.com
Qualitative analysis is achieved by comparing the resulting mass spectrum—a unique fragmentation pattern or "fingerprint" of the molecule—to spectral libraries. imist.malibretexts.org The molecular ion peak can help determine the molecular weight. Quantitative analysis is performed by integrating the area of specific ion peaks in the chromatogram, which relates to the compound's concentration. youtube.comlibretexts.org
Table 2: GC-MS Operating Parameters for this compound
| Parameter | Value/Description | Purpose |
| GC System | Agilent or Shimadzu GC system | Performs the chromatographic separation. |
| MS Detector | Quadrupole Mass Spectrometer | Separates and detects ions based on m/z ratio. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte to produce a characteristic mass spectrum. |
| Mass Range | 40-400 amu | Scans for a range of m/z values relevant to the analyte and its fragments. |
| Injector Temp. | 250 °C | Vaporizes the sample for introduction into the GC column. |
| Transfer Line Temp. | 280 °C | Ensures the analyte remains in the gas phase between the GC and MS. |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | Mobile phase for carrying the sample through the column. |
Table 3: Hypothetical Mass Spectral Data for an this compound Isomer (M.W. 186.29)
| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity | Significance |
| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) - often low abundance or absent in EI |
| 143 | [M - C₂H₃O]⁺ | Loss of the acetyl group (-COCH₃) |
| 127 | [C₉H₁₉]⁺ | Nonyl carbocation (from cleavage of ester bond) |
| 61 | [CH₃COOH₂]⁺ | McLafferty rearrangement product (protonated acetic acid) |
| 43 | [CH₃CO]⁺ | Acetyl cation - often a prominent peak for acetates |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)
While GC-MS is standard for volatile compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, especially for analyzing this compound within complex, non-volatile matrices or when derivatization is undesirable. nih.gov LC separates analytes in a liquid mobile phase, making it suitable for a wider range of compounds, including those that are less thermally stable. youtube.com
The strength of LC-MS/MS lies in its high selectivity and sensitivity. nih.gov After LC separation, the analyte is ionized (e.g., via electrospray ionization, ESI). The first mass spectrometer (MS1) selects a specific "precursor" ion (e.g., the protonated molecule of this compound, [M+H]⁺). This ion is then fragmented in a collision cell, and the resulting "product" ions are analyzed by a second mass spectrometer (MS2). nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for highly specific quantification even at trace levels. nih.gov
Table 4: Illustrative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Purpose |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance (UHPLC) | Separates the analyte from the sample matrix. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm) | Retains non-polar compounds like this compound. |
| Mobile Phase | Gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) with formic acid | Elutes the analyte from the column. |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Creates gas-phase ions from the liquid eluent. youtube.com |
| MS Analyzer | Triple Quadrupole (QqQ) | Performs MS/MS analysis for high selectivity. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Isolates a specific precursor ion and monitors its unique product ions for quantification. |
| MRM Transition | e.g., Precursor Ion (m/z 187.2 [M+H]⁺) → Product Ion (e.g., m/z 127.1) | Provides high specificity and sensitivity for the target analyte. |
Spectroscopic Methods for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. They provide detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules like this compound. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration). tetratek.com.tr ¹³C NMR provides information on the number of non-equivalent carbon atoms in the molecule. amazonaws.com Due to the large chemical shift range of ¹³C, signals rarely overlap, providing a clear count of the carbon environments. amazonaws.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. tetratek.com.tr
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for a Common this compound Isomer (3,5,5-Trimethylhexyl Acetate) in CDCl₃
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Type (¹³C) | Assignment |
| ¹H NMR | ~4.05 | t | -O-CH₂ - |
| ~2.04 | s | -O-C(=O)-CH₃ | |
| ~1.60 | m | -CH₂-CH(CH₃) - | |
| ~1.30 | m | -O-CH₂-CH₂ - | |
| ~1.15 | m | -CH(CH₃)-CH₂ - | |
| ~0.90 | d | -CH(CH₃ )- | |
| ~0.88 | s | -C(CH₃ )₃ | |
| ¹³C NMR | ~171.1 | C | C =O |
| ~62.5 | CH₂ | -O-CH₂ - | |
| ~49.8 | CH₂ | -CH(CH₃)-CH₂ -C(CH₃)₃ | |
| ~36.2 | CH₂ | -O-CH₂-CH₂ - | |
| ~31.1 | C | -C (CH₃)₃ | |
| ~29.8 | CH₃ | -C(CH₃ )₃ | |
| ~27.5 | CH | -CH (CH₃)- | |
| ~21.0 | CH₃ | -O-C(=O)-CH₃ | |
| ~19.5 | CH₃ | -CH(CH₃ )- |
Note: Predicted values are based on standard chemical shift tables and data from similar esters like isoamyl acetate. Actual values may vary slightly. tetratek.com.tr
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, its chemical bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. For this compound, FT-IR is primarily used to confirm the presence of the ester functional group. The synthesis of esters can be confirmed by this technique. researchgate.net
The key absorptions for an ester are the strong C=O (carbonyl) stretch and the C-O (alkoxy) stretches. The exact position of these bands can provide subtle information about the molecular structure. walshmedicalmedia.com
Table 6: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~2955-2870 | C-H Stretch | Alkane (CH₃, CH₂) | Confirms the presence of the nonyl alkyl chain. |
| ~1740 | C=O Stretch | Ester (Carbonyl) | A strong, sharp absorption characteristic of the ester group. walshmedicalmedia.com |
| ~1465 & 1375 | C-H Bend | Alkane (CH₃, CH₂) | Further evidence of the saturated hydrocarbon structure. |
| ~1240 | C-O Stretch | Ester (acyl-oxygen) | A strong absorption confirming the C(=O)-O part of the ester linkage. |
| ~1040 | C-O Stretch | Ester (alkyl-oxygen) | A medium-to-strong absorption from the O-C part of the ester linkage. |
High-Throughput Screening and Automation in Analysis
High-throughput screening (HTS) and automation are pivotal in accelerating the analysis of this compound, especially in contexts like environmental monitoring, toxicology studies, or the screening of microbial degradation capabilities. HTS assays enable the rapid assessment of numerous samples, which is essential for large-scale studies. protocols.ionih.gov For instance, a fluorescence-based HTS assay could be developed to identify compounds that interfere with or promote the enzymatic hydrolysis of this compound. nih.gov
Automation is integrated into various stages of the analytical workflow, from sample preparation to data analysis. Automated liquid handling systems can prepare samples in 384-well formats, while automated imaging and analysis systems can quantify cellular responses or the results of screening assays. nih.gov In the context of chromatographic analysis, autosamplers are a standard feature, and modern platforms can couple automated sample preparation techniques like Solid-Phase Microextraction (SPME) directly with gas chromatography (GC) or liquid chromatography (LC) systems. youtube.com This automation minimizes manual error, improves reproducibility and precision, and significantly increases the number of samples that can be analyzed per day. protocols.ioyoutube.com
A prime example of a relevant HTS system is the Agilent RapidFire-QqQ system, which can be adapted for the high-throughput quantification of esters like this compound from diverse sample types, including microbial fermentation broths. protocols.io Such systems allow for the analysis of thousands of samples daily, making them ideal for screening large libraries of microbial strains for degradation efficiency. protocols.io
Sample Preparation Techniques for Complex Matrices
Effective sample preparation is a critical prerequisite for obtaining reliable and accurate analytical results, as it involves isolating this compound from interfering components within a complex matrix (e.g., soil, water, biological tissues). mdpi.comchromatographyonline.com The goal is to concentrate the analyte of interest while removing substances that could compromise the analytical measurement. mdpi.com
Solvent extraction is a foundational and widely used technique for isolating organic compounds like this compound from various matrices. researchgate.net The method is based on the principle of partitioning the analyte between two immiscible liquid phases or between a solid sample and a liquid solvent. chromatographyonline.comacs.org The choice of solvent is crucial and is based on the polarity and solubility of the target analyte. Ethyl acetate is a common solvent used for the extraction of moderately polar compounds and is frequently employed in the extraction of natural products and flavor compounds. mdpi.comthegoodscentscompany.com
The process typically involves macerating or homogenizing a solid sample with the solvent to ensure intimate contact and facilitate the transfer of the analyte into the solvent. chromatographyonline.commdpi.com For liquid samples, a liquid-liquid extraction (LLE) is performed. Following extraction, the solvent, now containing the analyte, is separated from the sample matrix, often by filtration or centrifugation. chromatographyonline.com The resulting extract may then be concentrated and, if necessary, subjected to further cleanup steps before instrumental analysis. chromatographyonline.com Soxhlet extraction is a classic, exhaustive extraction method, though modern variations aim to reduce the long extraction times and large solvent volumes traditionally required. chromatographyonline.comnih.gov
Table 1: Comparison of Solvent Extraction Techniques
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the sample in a solvent, often with agitation. mdpi.com | Simple, low cost. | Can be time-consuming, may have lower efficiency. |
| Soxhlet Extraction | Continuous extraction using a refluxing solvent. chromatographyonline.comnih.gov | High extraction efficiency, requires minimal user attention once started. chromatographyonline.com | Slow (can take hours), uses large volumes of solvent. chromatographyonline.com |
| Ultrasonic-Assisted Extraction (UAE) | Uses high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. mdpi.com | Fast, efficient, reduced solvent consumption compared to Soxhlet. mdpi.com | Potential for analyte degradation from localized high temperatures. |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency and speed. chromatographyonline.com | Very fast (10-20 min), low solvent use, can be automated. chromatographyonline.com | Requires specialized, high-cost equipment. |
Solid-Phase Microextraction (SPME) is a solvent-free, highly sensitive sample preparation technique that has become a method of choice for analyzing volatile and semi-volatile compounds, including esters like this compound, in food, flavor, and environmental samples. sigmaaldrich.comresearchgate.netnih.gov It integrates sampling, isolation, and concentration into a single step. sigmaaldrich.com The technique utilizes a fused silica (B1680970) fiber coated with a thin layer of a polymeric stationary phase. researchgate.net
The fiber is exposed to the sample, either by direct immersion (DI-SPME) into a liquid or by exposure to the vapor phase (headspace SPME, HS-SPME) above the sample. youtube.comsigmaaldrich.com Analytes partition from the sample matrix into the fiber coating until equilibrium is reached. mdpi.com The fiber is then withdrawn and transferred directly to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed onto the analytical column. mdpi.com The key advantages of SPME include its simplicity, speed, elimination of organic solvents, and ease of automation. mdpi.comsigmaaldrich.com
Table 2: Common SPME Fiber Coatings and Their Applications
| Fiber Coating | Polarity | Primary Application |
| Polydimethylsiloxane (PDMS) | Non-polar | Volatile and non-polar compounds. nih.gov |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds (e.g., phenols, esters). nih.gov |
| Carboxen/PDMS (CAR/PDMS) | Bipolar | Volatile organic compounds (VOCs), sulfur compounds. nih.gov |
| Divinylbenzene/CAR/PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of volatiles and semi-volatiles, flavor and fragrance analysis. nih.gov |
| Carbowax/DVB (CW/DVB) | Polar | Alcohols, polar compounds. nih.gov |
Proteomic and Metabolomic Approaches in Degradation Studies
Understanding the biological degradation of this compound requires a deep dive into the molecular machinery of the responsible microorganisms. Proteomics and metabolomics are powerful 'omics' technologies that provide a system-wide view of cellular processes. Proteomics identifies and quantifies the entire set of proteins (the proteome), while metabolomics identifies and quantifies the complete set of small-molecule metabolites. nih.govresearchgate.net When applied to degradation studies, these approaches can reveal the specific enzymes that catalyze the breakdown of the compound and the resulting intermediate products, thereby mapping the complete degradation pathway. acs.orgresearchgate.net
Proteomics is instrumental in identifying the specific enzymes—such as esterases, hydrolases, and oxidoreductases—that a microorganism upregulates in the presence of this compound to break it down. acs.orgmdpi.com A common strategy involves growing the microorganism in a medium with this compound as the sole carbon source and comparing its proteome to a control culture grown without the compound. nih.gov
Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can identify thousands of proteins in a sample. nih.gov Quantitative proteomic methods, such as label-free quantification, allow for the measurement of changes in protein abundance between the two conditions. nih.gov Proteins that are significantly more abundant in the presence of this compound are flagged as potential key players in its degradation pathway. nih.govacs.org For example, a significant increase in a specific cutinase or carboxylesterase would strongly suggest its role in the initial hydrolysis of the ester bond in this compound. acs.org This approach has been successfully used to identify enzymes involved in the degradation of other esters, such as plasticizers. acs.org
Table 3: General Workflow for Quantitative Proteomic Analysis in Degradation Studies
| Step | Description | Key Techniques |
| 1. Sample Culture | Grow microorganism with (test) and without (control) this compound. nih.gov | Batch culture, Chemostat. |
| 2. Protein Extraction | Lyse cells and extract the total protein content. | Sonication, French press, Lysis buffers. |
| 3. Protein Digestion | Digest proteins into smaller peptides, typically using the enzyme trypsin. | In-solution digestion, Filter-aided sample preparation (FASP). |
| 4. LC-MS/MS Analysis | Separate peptides by liquid chromatography and analyze by tandem mass spectrometry to determine their sequence and abundance. nih.gov | High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF). |
| 5. Data Analysis | Identify peptides and proteins using a database, and quantify the relative abundance of proteins between test and control samples. embopress.org | MaxQuant, Proteome Discoverer, Spectronaut. |
| 6. Functional Annotation | Identify differentially abundant proteins and assign their putative functions to reconstruct the degradation pathway. acs.org | BLAST, KEGG, GO databases. |
While proteomics identifies the enzymatic tools, metabolomics identifies the substrates and products of the degradation pathway. acs.org Untargeted metabolomics aims to measure as many small molecules as possible in the sample, providing a snapshot of the cell's metabolic state. researchgate.net By comparing the metabolome of microorganisms exposed to this compound with control samples, researchers can identify novel metabolites that are products of the degradation process. researchgate.net
For this compound, the initial hydrolysis would yield isononanol and acetic acid. scentree.co Metabolomic analysis, using techniques like GC-MS or LC-MS, would confirm the appearance of these primary intermediates. acs.orgnih.gov Furthermore, it could identify subsequent breakdown products as these molecules enter central metabolic pathways. For example, isononanol could undergo oxidation to isononanoic acid, which may then be processed through β-oxidation. Acetic acid would likely be converted to acetyl-CoA and enter the TCA cycle. researchgate.net Tracking these intermediates is crucial for confirming the complete mineralization of the parent compound and ensuring that no persistent or more toxic byproducts are formed. acs.org
Table 4: Potential Degradation Intermediates of this compound
| Parent Compound | Primary Intermediates | Subsequent Metabolites | Metabolic Pathway |
| This compound | Isononanol | Isononanal, Isononanoic Acid | Alcohol Oxidation, β-Oxidation |
| Acetic Acid | Acetyl-CoA | TCA Cycle |
Sensory Perception and Olfactory Mechanisms of Isononyl Acetate
Olfactory Receptor Binding Mechanisms and Activation Pathways
The perception of isononyl acetate (B1210297) begins with its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are the primary interface between the chemical world and the nervous system's interpretation of smell.
Olfactory receptors are a large and diverse family of G-protein coupled receptors (GPCRs). merckmillipore.comkhanacademy.orgsigmaaldrich.com These receptors are characterized by their structure, which consists of seven transmembrane domains that span the cell membrane. merckmillipore.comsigmaaldrich.com The binding of an odorant molecule, such as isononyl acetate, to an OR initiates a conformational change in the receptor. This change activates an intracellular G-protein, specifically the olfactory-specific G-protein known as Gαolf.
The activation of Gαolf triggers a signaling cascade. The activated G-protein stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). This increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) into the olfactory sensory neuron. This influx depolarizes the neuron, generating an electrical signal that is then transmitted to the brain. nih.gov
While specific receptors for this compound have not been definitively identified in publicly available databases, research on its precursor, isononyl alcohol, has shown that it acts as an agonist for the olfactory receptors OR2A4/7 and OR51B5. nih.goviiita.ac.in This suggests that this compound likely interacts with a specific subset of the approximately 400 functional ORs in the human genome.
Table 1: General Olfactory Profile of this compound
| Odor Descriptor | Associated Nuances |
|---|---|
| Fruity | Pineapple, fresh |
| Floral | Lavender, violet |
| Woody | Light, dry |
| Herbal | - |
| Sweet | - |
This table summarizes the commonly reported odor characteristics of this compound from perfumery and chemical databases. iiita.ac.inperfumersworld.comscentree.co
Understanding the precise interaction between an odorant and its receptor at the molecular level is a significant challenge. Molecular dynamics (MD) simulations have become a powerful tool to investigate these interactions. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the dynamic process of a ligand binding to its receptor. nih.govbiorxiv.org
These computational methods can predict the binding pose of an odorant within the receptor's binding pocket and identify the key amino acid residues involved in the interaction. researchgate.netresearchgate.net For olfactory receptors, MD simulations can help to:
Refine and validate predicted 3D structures of ORs, which are difficult to determine experimentally. nih.govbiorxiv.org
Simulate the conformational changes in the receptor upon ligand binding that lead to its activation or inhibition. researchgate.net
Predict the binding affinity of different odorants to a specific receptor, helping to separate agonists from non-agonists. researchgate.net
Although specific molecular dynamics studies for this compound are not currently published, this methodology is crucial for advancing the understanding of how the structural features of this molecule govern its interaction with its cognate olfactory receptors. researchgate.net
Structure-Activity Relationships in Odorant Perception
The relationship between the chemical structure of a molecule and its perceived odor is complex and not always predictable. scentree.co Subtle changes in a molecule's structure can lead to significant changes in its scent. In the case of this compound, its odor profile is a result of its specific molecular features, including its ester functional group and the branched nine-carbon (isononyl) alkyl chain.
The study of structure-activity relationships (SAR) in olfaction aims to understand these connections. For instance, acetate esters are a class of compounds often associated with fruity and sweet odors. nih.gov However, the specific chain length and branching of the alkyl group significantly modulate the perceived scent.
An interesting aspect of this compound's structure-odor relationship is its comparison with its constitutional isomer, Methyl Pamplemousse®. Despite having the same molecular formula (C11H22O2), these two compounds have no olfactory similarities, highlighting the critical role of the precise arrangement of atoms in determining odor. scentree.co Olfactively, this compound is noted to be closer to molecules like Cetone V® (Allyl alpha-ionone), with which it shares fruity-pineapple and powdery violet notes, but is distinguished by a bergamot and dry woody character. scentree.co
Neural Processing of Olfactory Signals in the Brain
Once an olfactory receptor neuron is activated by this compound, the electrical signal travels along its axon to the olfactory bulb in the brain. nih.govnih.gov In the olfactory bulb, the axons of neurons expressing the same type of olfactory receptor converge onto specific microregions called glomeruli. This convergence creates a spatial map of odor information, where different odors activate distinct patterns of glomeruli.
From the glomeruli, the signal is relayed by mitral and tufted cells to several other brain regions for further processing, including: nih.gov
Piriform Cortex: Believed to be involved in the identification and perception of odor quality.
Amygdala: Processes the emotional aspects of odors.
Entorhinal Cortex and Hippocampus: Involved in odor memory.
The brain's representation of an odor is not static. The neural encoding of an odorant can change with its concentration. nih.gov For example, a low concentration of a substance might be perceived differently than a high concentration. Furthermore, the brain can learn to associate specific odors with experiences, which can alter the perceptual and behavioral responses to that odor. nih.govnih.gov While specific neural processing studies on this compound are lacking, the pathways for related fruity esters like isoamyl acetate have been investigated, providing a model for how the scent of this compound is likely processed and perceived. nih.gov
Sensory Analysis and Olfactory Profiling Methodologies
Sensory analysis uses human subjects as a "measurement instrument" to evaluate the properties of an odor. These methods are essential for characterizing the scent of compounds like this compound and are widely used in the fragrance and food industries.
Odor intensity, or the perceived strength of a smell, is a key parameter in sensory analysis. scentroid.com Its quantification is not linear with the concentration of the odorant. The relationship between concentration and perceived intensity is described by psychophysical laws, such as the Weber-Fechner law (logarithmic relationship) and Stevens' Power Law. scentroid.comresearchgate.net
A standard method for quantifying odor intensity is the Odor Intensity Referencing Scale (OIRS) . This technique compares the intensity of an unknown odor to a series of standard reference odorants at known concentrations. fivesenses.com A commonly used reference chemical is n-butanol. fivesenses.com The intensity of the sample odor is then expressed in terms of the equivalent n-butanol concentration that produces the same perceived intensity.
Table 2: Example of a Qualitative Odor Intensity Scale
| Scale Value | Description |
|---|---|
| 0 | Not Perceptible |
| 1 | Very Weak |
| 2 | Weak |
| 3 | Distinct |
| 4 | Strong |
| 5 | Very Strong |
| 6 | Extremely Strong |
This qualitative scale, based on the German VDI 3882 standard, is a common method used by trained panelists to rate odor intensity. scentroid.com
Characterization of Odor Profiles
This compound is a synthetic fragrance compound valued for its complex and multifaceted aroma. ebsco.com The primary scent characteristics are consistently described across various sources as being sweet, fruity, floral, and woody. thegoodscentscompany.comventos.com This combination of olfactory notes makes it a versatile ingredient in the fragrance industry, capable of adding a modern and vibrant top note to perfume compositions. ebsco.comatamanchemicals.com
The odor profile of this compound is further detailed with more specific descriptors. It is often reported to have nuances of lavender, violet, and a light woody character. ventos.comperfumersworld.com Some sources also mention a similarity to the fruity and pineapple facets of Cetone V® (Allyl alpha-ionone), but distinguish this compound by its additional bergamot and dry woody notes, which are reminiscent of Iso E Super®. scentree.co The odor is also described as having an herbal quality. thegoodscentscompany.com The odor has been described as fresh, with a light woody and floral character, and is utilized in fragrance compositions that include lavender, pine, iris, citrus, bergamot, and fougère. perfumersworld.com
The odor of this compound is potent, with a relative odor impact of 100 and an odor life of 13 hours on a smelling strip. perfumersworld.com It is a clear, colorless liquid, and its pleasant aroma contributes to its use in a wide array of products, including perfumes, body sprays, lotions, soaps, and detergents. atamanchemicals.comfenjinbio.com
Investigation of Residual Odors and Their Origins in Ester Compounds
The final scent of an ester like this compound is not only defined by its primary odor profile but also by the presence, or absence, of residual odors. These off-notes can arise from several sources, including the raw materials used in synthesis and the manufacturing process itself.
Contribution of Raw Materials to Sensory Characteristics
The sensory characteristics of this compound are intrinsically linked to the purity of its raw materials. This compound is synthesized through an esterification reaction between isononanol and acetic acid. scentree.co The quality of these precursors is paramount to achieving the desired odor profile.
The presence of impurities in the starting materials can lead to the formation of undesired esters and other byproducts, which can introduce off-odors. For instance, if the isononanol used is not of high purity and contains other alcohols, the esterification process will yield a mixture of different acetate esters, each with its own distinct odor profile. Similarly, impurities in the acetic acid can also contribute to unwanted scents in the final product. Low molecular weight carboxylic acids, for example, are known for their unpleasant odors. chymist.com
Furthermore, the stability of the ester itself is a factor. Esters can be susceptible to hydrolysis, a reaction with water that breaks the ester down into its parent alcohol and carboxylic acid. scentjourner.comdropofodor.com In the case of this compound, this would result in the reformation of isononanol and acetic acid. While isononanol has a mild floral, citrus-like odor, the presence of free acetic acid can impart a sour, vinegary off-note. chymist.comwordpress.com This hydrolysis can be accelerated by heat and changes in pH. dropofodor.com Therefore, ensuring the absence of excess water in the final product is crucial for its olfactory stability.
The choice of raw materials also extends to the catalyst used in the esterification process. Residual catalyst left in the final product can contribute to the degradation of the ester and the formation of odorous compounds. google.com
Deodorization Strategies and Their Efficacy
To ensure a clean and consistent odor profile, various deodorization strategies can be employed during and after the synthesis of ester compounds like this compound. These methods aim to remove residual raw materials, byproducts, and any other impurities that may contribute to off-odors.
One key strategy involves the purification of the crude ester after the esterification reaction. A patented process for producing reduced-odor esters highlights the importance of removing the esterification catalyst from the crude ester before the neutralization step. google.com This is because the catalyst can promote the formation of undesirable, odorous compounds such as aldehydes and other carbonyl compounds. google.com The removal of the catalyst, often by filtration, followed by neutralization, washing, and drying of the ester, results in a product with a significantly lower odor level. google.com
General deodorization techniques used in the broader oils and fats industry, which can be analogous to the purification of fragrance esters, include:
Deaeration: Removing dissolved air from the oil at the beginning of the process helps to prevent oxidation that can lead to rancid odors. aocs.org
Steam Stripping/Distillation: This is a common method where steam is passed through the ester under vacuum. google.comaocs.org The steam helps to volatilize and carry away residual alcohols, free fatty acids, and other low molecular weight impurities that have undesirable odors.
The efficacy of these deodorization strategies is dependent on the specific impurities present and the desired level of purity. For fragrance applications, where even trace amounts of off-notes can be detrimental to the final product, a combination of these techniques may be necessary to achieve the desired sensory quality. The goal is to produce an this compound that is as close as possible to its pure odor profile, free from any distracting or unpleasant residual scents.
Advancements in Industrial Production Processes
The conventional industrial synthesis of this compound is achieved through an esterification reaction between isononanol (isononyl alcohol) and acetic acid. scentree.co To improve the reaction yield, acetic acid can be substituted with acetic anhydride (B1165640) or chloroacetic acid. scentree.co
Biocatalysis for Sustainable Industrial Ester Synthesis
In the pursuit of greener and more sustainable manufacturing, biocatalysis has emerged as a viable alternative to traditional chemical synthesis for esters. nih.govmdpi.com Enzymatic synthesis, particularly using lipases, offers several advantages, including milder reaction conditions, high selectivity, and the reduction of unwanted byproducts. nih.govscispace.com
The chemical synthesis of emollient esters often requires high temperatures (above 180°C), which increases energy costs and leads to the formation of colored and odorous byproducts. nih.gov This necessitates additional downstream processing steps like deodorization and bleaching. In contrast, lipase-catalyzed processes operate at much lower temperatures (typically 60–80°C), resulting in a more energy-efficient and cost-effective route that yields a purer product. nih.gov
Research into the enzymatic synthesis of flavor esters, such as isoamyl acetate, provides a model for the sustainable production of this compound. Studies have shown that immobilizing lipases on various carriers can significantly enhance their stability and reusability, which is crucial for industrial applications. mdpi.comnih.gov For instance, freeze-dried lipase from Rhizopus delemar and protein-coated microcrystals of Thermomyces lanuginosus lipase have been successfully used to synthesize isoamyl acetate with high yields. uplb.edu.phicm.edu.pl The operational stability of immobilized lipase allows for multiple reuses of the biocatalyst without a significant loss of activity. nih.govicm.edu.pl The choice of solvent and management of water produced during the reaction are also critical parameters that have been optimized to drive the reaction toward higher ester conversion. nih.govunimi.it These principles are directly applicable to developing sustainable industrial processes for this compound.
Role of this compound in Fragrance and Flavor Formulations
This compound is primarily valued as a synthetic fragrance compound, characterized by its alluring and dynamic fruity aroma. atamanchemicals.comvedaoils.com Its scent profile is often described as sweet, floral, woody, and herbal, with notes of violet and tea. scentree.coperflavory.com This olfactory complexity makes it a versatile ingredient in the fragrance industry. atamanchemicals.com
In perfumery, this compound is frequently used to create a fresh and invigorating top note in fragrance compositions, adding a modern and vibrant touch to both men's and women's perfumes and colognes. atamanchemicals.comvedaoils.com It is also used in the reconstitution of lavender and bergamot scents. scentree.co Beyond fine fragrances, it is incorporated into a wide array of scented products to enhance the consumer's sensory experience. These include:
Body sprays and mists atamanchemicals.comvedaoils.com
Soaps and detergents atamanchemicals.com
Lotions, creams, and body washes atamanchemicals.com
Shampoos and hair care products atamanchemicals.com
Air fresheners and room sprays atamanchemicals.comvedaoils.com
Scented candles atamanchemicals.comvedaoils.com
While some sources indicate this compound is utilized in the broader flavor and aroma industries, specific guidance suggests it is not intended for direct flavor use in food products. atamanchemicals.comthegoodscentscompany.com Its primary role remains firmly within the realm of fragrance formulation.
Below is a table detailing the performance of this compound in various perfumery applications.
| Application | Performance Rating | Notes |
| Alcoholic Perfume | 9 | Very Good Performance |
| Antiperspirants/Deodorants | 9 | Very Good Performance |
| Creams and Lotions | 9 | Very Good Performance |
| Tablet Soap | 9 | Very Good Performance |
| Liquid Soap | 8 | Good Performance |
| Shampoo | 6 | Fair Performance |
| Talcum Powder | 6 | Fair Performance |
| (Rating Scale: 9 = Very Good, 8 = Good, 7 = Reasonable, 6 = Fair, 5 = Mediocre, 4-0 = Stability Problems/Not Recommended) perfumersworld.com |
Emollient and Surfactant Applications of Isononyl Esters
While this compound is known for its fragrance, other esters derived from isononyl alcohol and related acids serve important functions as emollients and are foundational for the development of advanced surfactants.
Branched surfactants are known to exhibit lower surface tension, superior wettability, and more rapid defoaming capabilities compared to their linear counterparts. acs.orgnih.gov Isononanol (C9-OH), the alcohol precursor to this compound, serves as a valuable hydrophobic starting material for a new class of surfactants due to its abundant methyl branching. acs.orgnih.gov However, its relatively short effective chain length can result in insufficient lipophilicity for certain applications. acs.org
To overcome this, a strategy has been developed to extend the hydrophobic tail of isononanol by grafting it with either one propylene oxide (P1) or one butylene oxide (B1) molecule. acs.orgacs.org This step increases both the chain length and the degree of branching, creating extended multibranched alcohols (C9P1-OH and C9B1-OH). acs.orgnih.gov Subsequently, these extended alcohols undergo ethoxylation to produce a series of novel extended multibranched alcohol polyether nonionic surfactants, designated as C9P1En and C9B1En (where 'n' is the number of ethylene oxide units). acs.orgnih.gov
Systematic evaluation of these novel surfactants has demonstrated their superior performance compared to surfactants derived directly from isononanol (C9En). The extended multibranched surfactants (C9P1En and C9B1En) exhibit lower critical micelle concentration (γCMC) values, which allows for more efficient and rapid wetting on hydrophobic surfaces. acs.orgnih.gov
The defoaming performance is particularly noteworthy. In comparative tests, the C9B1E6 surfactant reduced initial foam volume to less than 0.1% after just 30 seconds. In contrast, the C9E6 surfactant still had 50.1% of its foam volume remaining after the same period. acs.orgnih.gov This rapid defoaming and enhanced wettability make these isononyl-derived surfactants highly beneficial for demanding applications such as industrial cleaning. acs.orgnih.gov
The table below summarizes the comparative performance in wettability.
| Surfactant | Initial Contact Angle (on a hydrophobic surface) |
| C9E6 | 80° |
| C9B1E6 | 54° |
| (Data from studies on extended multibranched alcohol polyether nonionic surfactants) acs.orgnih.gov |
Integration in Personal Care and Cosmetic Product Formulations
This compound itself is integrated into personal care products to impart a pleasant, fruity fragrance. It can be found in formulations for lotions, creams, body washes, shampoos, and conditioners. atamanchemicals.comvedaoils.comcosmileeurope.eu
Beyond fragrance, other isononyl esters, particularly isononyl isononanoate, are widely used in cosmetics for their functional properties. Isononyl isononanoate is an emollient ester that provides a rich, creamy, yet non-greasy feel to skin care products. specialchem.comspecialchem.com It functions as a skin-softening agent and a texture enhancer, offering excellent spreadability and a dry-touch finish. specialchem.comspecialchem.com Because of these unique characteristics, it is often used as an alternative to volatile silicones in formulations. ci.guidealzointernational.com
Isononyl isononanoate is a common ingredient in a diverse range of cosmetic products, including:
Creams, lotions, and facial moisturizers specialchem.comspecialchem.com
Sunscreens
Lipsticks and lip glosses specialchem.com
Foundations and concealers specialchem.com
Hair care products, where it acts as an antistatic agent, smoothing hair cuticles to add shine and silkiness without a greasy feel. specialchem.comspecialchem.com
The typical concentration of isononyl isononanoate in cosmetic formulations ranges from 2% to 10%. specialchem.comspecialchem.com Its excellent solubility and compatibility with other cosmetic ingredients like esters, silicones, and oils make it a highly versatile component in modern personal care products. specialchem.comci.guide
Regulatory Science and Risk Management of Isononyl Acetate
Grouping of Chemicals for Hazard and Exposure Assessment
In regulatory toxicology, grouping chemicals into categories is a pragmatic approach to efficiently assess substances with similar structural and toxicological properties. researchgate.net Isononyl acetate (B1210297) is classified as an ester, a functional group that allows for its inclusion in a broader category of related compounds for hazard and exposure assessment. nih.gov This grouping strategy is predicated on the principle that chemicals with comparable structures are likely to exhibit similar physicochemical, toxicokinetic, and toxicological profiles.
The primary criteria for grouping esters like isononyl acetate include:
Structural Similarity: Sharing the common ester functional group and having comparable alkyl chain lengths and branching.
Metabolic Pathways: Undergoing similar metabolic processes, primarily hydrolysis by carboxylesterases. researchgate.net
Physicochemical Properties: Exhibiting a similar range of properties such as molecular weight, vapor pressure, and water solubility, which influence environmental fate and exposure pathways.
This approach, often referred to as "read-across," allows regulators to leverage existing data from well-studied esters to fill data gaps for less-studied compounds like this compound, thereby streamlining the risk assessment process. canada.caepa.gov
Table 1: Chemical Grouping Information for this compound
| Grouping Aspect | Description | Relevance to this compound |
|---|---|---|
| Chemical Class | Ester | Belongs to the group of acetate esters. |
| Reactive Group | Esters, Sulfate (B86663) Esters, Phosphate Esters, Thiophosphate Esters, and Borate Esters | Shares reactivity profile with other esters, which includes reaction with acids to liberate heat. nih.gov |
| Regulatory Approach | Grouping of structurally similar substances | Allows for read-across from data-rich esters to assess potential hazards. chemtrust.org |
Predictive Modeling in Regulatory Science
Predictive modeling plays an increasingly vital role in modern regulatory science, particularly for substances where extensive empirical data may be limited. epa.gov These models, often referred to as in silico methods, use computational algorithms to predict the toxicological and ecotoxicological properties of a chemical based on its structure and physicochemical characteristics. criver.com For this compound, such models are instrumental in providing initial hazard assessments and prioritizing further testing if required.
Key predictive modeling techniques applicable to this compound include:
Quantitative Structure-Activity Relationships (QSARs): These are mathematical models that correlate a chemical's structure with its biological activity. uliege.be For esters, QSARs can predict endpoints such as skin sensitization, aquatic toxicity, and biodegradability based on molecular descriptors like hydrophobicity (log P) and molecular size. researchgate.net The goal of these models is to predict the potential hazard of a substance without the need for extensive laboratory testing. researchgate.net
Read-Across: This is a qualitative approach where the toxicological profile of a substance is inferred from one or more structurally similar chemicals (analogues). canada.ca For this compound, data from other well-characterized acetate esters can be used to estimate its potential for skin irritation, genotoxicity, and other endpoints. uu.nl The scientific justification for read-across relies on the hypothesis that the structural similarity leads to a similar toxicological response. epa.gov
Toxicokinetic Modeling: Physiologically-Based Kinetic (PBK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body. ljmu.ac.uk For an ester like this compound, these models can predict the rate of hydrolysis and the systemic exposure to its metabolites, which is crucial for assessing potential systemic toxicity. researchgate.net
These New Approach Methodologies (NAMs) are being increasingly accepted by regulatory bodies as they reduce the reliance on animal testing and provide a more efficient means of chemical risk assessment. criver.comnih.gov
Development of Regulatory Guidelines for Ester Compounds
The development of regulatory guidelines for ester compounds, including this compound, is a multi-faceted process involving international collaboration and the establishment of safety standards. As a fragrance ingredient, this compound falls under the purview of organizations that set guidelines for the safe use of these materials in consumer products. scentjourner.comfreyrsolutions.com
The International Fragrance Association (IFRA) is a key global body that establishes standards for the safe use of fragrance ingredients. chemicalbull.com These standards are based on risk assessments conducted by the Research Institute for Fragrance Materials (RIFM) . nih.gov The IFRA Standards may prohibit, restrict, or set purity requirements for certain fragrance ingredients based on their potential health and environmental effects. chemicalbull.comeuropa.eu
Regulatory frameworks in major markets also govern the use of ester compounds in cosmetics and other consumer products:
European Union: The EU's Cosmetic Products Regulation (EC) No 1223/2009 requires a comprehensive safety assessment for all cosmetic products before they are placed on the market. sigmaaldrich.com This includes an evaluation of each ingredient, such as this compound. The regulation also identifies specific fragrance allergens that must be declared on the product label if they exceed certain concentrations. sigmaaldrich.com
United States: The U.S. Food and Drug Administration (FDA) regulates cosmetics under the Federal Food, Drug, and Cosmetic Act. freyrsolutions.com While pre-market approval is not required for most cosmetic ingredients, manufacturers are responsible for ensuring the safety of their products. freyrsolutions.com The Modernization of Cosmetics Regulation Act (MoCRA) of 2022 has expanded the FDA's authority, including the requirement for mandatory fragrance allergen labeling. sigmaaldrich.com
These guidelines are continuously updated based on new scientific evidence, ensuring that the use of ester compounds like this compound in consumer products remains safe for the intended use.
Risk Assessment Methodologies and Exposure Scenarios
The risk assessment of this compound follows a structured, four-step methodology that is widely accepted by regulatory agencies globally. nih.govscribd.com This process is designed to systematically evaluate the potential for adverse effects on human health and the environment.
The four steps of risk assessment are:
Hazard Identification: This step involves identifying the intrinsic hazardous properties of this compound. Based on available data, this compound is a combustible liquid, and its vapors may cause irritation to the eyes and respiratory tract. noaa.gov Prolonged skin contact may lead to irritation and dermatitis. nih.gov
Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. For fragrance ingredients, this often involves determining the No-Observed-Adverse-Effect Level (NOAEL) from toxicological studies. nih.gov
Exposure Assessment: This step estimates the extent of human and environmental exposure to this compound. For a fragrance ingredient, this involves considering its use in various consumer products and the likely routes of exposure (dermal contact, inhalation).
Risk Characterization: In the final step, the information from the previous three steps is integrated to characterize the potential risk. This is often expressed as a Margin of Safety (MOS), which compares the NOAEL to the estimated human exposure. A sufficiently high MOS indicates that the substance is safe for its intended use. scribd.com
The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound, which would form the basis of a comprehensive risk characterization for its use as a fragrance ingredient. nih.govresearchgate.net
Table 2: Exposure Scenarios for this compound in Consumer Products
| Product Category | Primary Route of Exposure | Description of Exposure |
|---|---|---|
| Perfumes and Colognes | Dermal, Inhalation | Direct application to the skin, with subsequent inhalation of volatile components. |
| Lotions and Creams | Dermal | Incorporated into cosmetic products for fragrance, leading to direct skin contact. |
| Shampoos and Conditioners | Dermal (rinse-off), Inhalation | Brief skin contact during use, with inhalation of vapors in a shower environment. |
| Air Fresheners | Inhalation | Dispersed into the air in indoor environments, leading to respiratory exposure. |
Q & A
Q. What analytical techniques are most effective for identifying and characterizing Isononyl acetate in complex mixtures?
this compound can be identified using gas chromatography-mass spectrometry (GC-MS) to separate and confirm its molecular ion (m/z 186.29) and fragmentation patterns . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish its branched ester structure (e.g., 7-methyloctyl acetate) from linear isomers . Refractive index (1.420–1.425) and density (0.863–0.8726 g/cm³) measurements provide supplementary physical validation .
Q. What are the key physical and chemical properties of this compound relevant to laboratory handling?
Critical properties include:
- Boiling point : 214.2–220.8°C (varies due to isomer distribution and measurement conditions) .
- Flash point : 71–82.9°C, necessitating precautions against ignition .
- Solubility : Insoluble in water (12.56 mg/L at 25°C) but miscible with ethanol and organic solvents .
- Vapor pressure : 0.158–0.2 mmHg at 25°C, indicating low volatility .
These properties guide storage (sealed, dark containers at <25°C) and safety protocols (flammable liquid handling) .
Q. How can researchers assess the purity of this compound samples?
Purity is evaluated via acid value titration (target <1 mg KOH/g) to quantify residual acetic acid . Chromatographic methods (HPLC/GC) with flame ionization detectors detect impurities like unreacted isononanol or side products . Optical rotation measurements (reported as 0° for racemic mixtures) can identify enantiomeric excess in synthetic batches .
Advanced Research Questions
Q. How can synthesis of this compound be optimized for high yield and minimal byproducts?
The esterification of isononanol with acetic acid (or anhydride) is catalyzed by sulfonic acids (e.g., p-toluenesulfonic acid) or enzymatic lipases for greener synthesis . Key parameters:
- Molar ratio : A 1:1.2 (isononanol:acetic acid) minimizes residual alcohol .
- Temperature : 110–130°C accelerates reaction while avoiding decomposition .
- Water removal : Azeotropic distillation with toluene improves equilibrium shift .
Post-synthesis, fractional distillation (214–220°C boiling range) isolates high-purity this compound (>98% isomers) .
Q. How can conflicting data on this compound’s boiling point (e.g., 214.2°C vs. 220.8°C) be resolved?
Discrepancies arise from isomer variability (branched vs. linear chains) and measurement techniques (dynamic vs. static boiling point methods) . Researchers should:
Q. What are the mechanisms of this compound’s reactivity with strong oxidizing agents?
this compound reacts exothermically with strong acids (e.g., HNO₃), releasing acetic acid and generating flammable alcohols . With alkali metals (e.g., Na), it produces hydrogen gas, requiring inert atmospheres for safe handling . Stability studies under accelerated oxidation (e.g., 40°C/75% RH) can model degradation pathways for formulation applications .
Q. How do structural isomers of this compound influence its olfactory properties in fragrance research?
The 7-methyloctyl acetate isomer dominates fruity/floral notes, while linear isomers (e.g., n-nonyl acetate) exhibit weaker odor profiles . Gas chromatography-olfactometry (GC-O) paired with sensory panels quantifies odor thresholds and identifies key aroma-active isomers . Enantiomeric differences (e.g., (+)- vs. (-)-isomers) may further modulate scent perception but require chiral column chromatography for separation .
Q. What methodologies are recommended for quantifying trace impurities in this compound used in toxicological studies?
Headspace GC-MS detects volatile impurities (e.g., residual isononanol), while liquid-liquid extraction followed by LC-MS/MS identifies non-volatile contaminants (e.g., phthalate derivatives) . Limit of detection (LOD) should align with OECD guidelines for endocrine disruptor screening (≤1 ppm) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
